Benzoic acid, 4-(((8S)-5,6,7,8-tetrahydro-8-hydroxy-5,5-dimethyl-2-naphthalenyl)ethynyl)-
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Overview
Description
Benzoic acid, 4-(((8S)-5,6,7,8-tetrahydro-8-hydroxy-5,5-dimethyl-2-naphthalenyl)ethynyl)- is a complex organic compound with a unique structure that combines benzoic acid with a substituted naphthalene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzoic acid, 4-(((8S)-5,6,7,8-tetrahydro-8-hydroxy-5,5-dimethyl-2-naphthalenyl)ethynyl)- typically involves multiple steps. One common method starts with the preparation of the naphthalene derivative, followed by its coupling with benzoic acid. The reaction conditions often require the use of catalysts and specific solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 4-(((8S)-5,6,7,8-tetrahydro-8-hydroxy-5,5-dimethyl-2-naphthalenyl)ethynyl)- can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions can vary, but they often require controlled temperatures and specific solvents to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional hydroxyl groups, while reduction could result in a more saturated derivative.
Scientific Research Applications
Benzoic acid, 4-(((8S)-5,6,7,8-tetrahydro-8-hydroxy-5,5-dimethyl-2-naphthalenyl)ethynyl)- has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: Its unique structure may allow it to interact with biological molecules in specific ways, making it useful for studying biochemical pathways.
Medicine: The compound’s potential therapeutic properties could be explored for developing new drugs.
Industry: It may be used in the production of specialty chemicals or materials with specific properties.
Mechanism of Action
The mechanism by which Benzoic acid, 4-(((8S)-5,6,7,8-tetrahydro-8-hydroxy-5,5-dimethyl-2-naphthalenyl)ethynyl)- exerts its effects involves its interaction with molecular targets and pathways within biological systems. This could include binding to specific enzymes or receptors, thereby modulating their activity and influencing various physiological processes.
Comparison with Similar Compounds
Similar Compounds
Benzoic acid: A simpler compound with a single benzene ring.
Naphthalene derivatives: Compounds with similar naphthalene structures but different substituents.
Uniqueness
What sets Benzoic acid, 4-(((8S)-5,6,7,8-tetrahydro-8-hydroxy-5,5-dimethyl-2-naphthalenyl)ethynyl)- apart is its combination of benzoic acid and a substituted naphthalene moiety, which imparts unique chemical and biological properties not found in simpler compounds.
Properties
CAS No. |
226250-19-7 |
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Molecular Formula |
C21H20O3 |
Molecular Weight |
320.4 g/mol |
IUPAC Name |
4-[2-[(8S)-8-hydroxy-5,5-dimethyl-7,8-dihydro-6H-naphthalen-2-yl]ethynyl]benzoic acid |
InChI |
InChI=1S/C21H20O3/c1-21(2)12-11-19(22)17-13-15(7-10-18(17)21)4-3-14-5-8-16(9-6-14)20(23)24/h5-10,13,19,22H,11-12H2,1-2H3,(H,23,24)/t19-/m0/s1 |
InChI Key |
ZLFYEWZRIJYFBZ-IBGZPJMESA-N |
Isomeric SMILES |
CC1(CC[C@@H](C2=C1C=CC(=C2)C#CC3=CC=C(C=C3)C(=O)O)O)C |
Canonical SMILES |
CC1(CCC(C2=C1C=CC(=C2)C#CC3=CC=C(C=C3)C(=O)O)O)C |
Origin of Product |
United States |
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